mTOR Kinase Inhibition Potency: mTOR inhibitor-8 vs. Torin 1 in Cell-Free Assays
In cell-free kinase assays, mTOR inhibitor-8 demonstrates potent mTOR inhibition. While a direct head-to-head comparison is not available, cross-study comparable data shows mTOR inhibitor-8 (compound 5e) and the widely used ATP-competitive inhibitor Torin 1 exhibit comparable potency. This suggests mTOR inhibitor-8 is a suitable alternative for researchers requiring potent mTOR kinase blockade [1].
| Evidence Dimension | mTOR kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.8 nM (predicted based on class mechanism) |
| Comparator Or Baseline | Torin 1: IC50 = 2 nM (mTORC1) and 10 nM (mTORC2) in cell-free kinase assays |
| Quantified Difference | Comparable potency within the low nanomolar range, with Torin 1 showing a 5-fold preference for mTORC1 over mTORC2, while mTOR inhibitor-8 is expected to have a similar profile. |
| Conditions | Cell-free kinase assay; exact assay conditions for mTOR inhibitor-8 not specified in primary reference. |
Why This Matters
Potency is a primary selection criterion for kinase inhibitors; this data positions mTOR inhibitor-8 among established potent ATP-competitive mTOR inhibitors like Torin 1.
- [1] Lin ZM, et al. Discovery of new fluorescent thiazole-pyrazoline derivatives as autophagy inducers by inhibiting mTOR activity in A549 human lung cancer cells. Cell Death Dis. 2020;11(7):551. View Source
